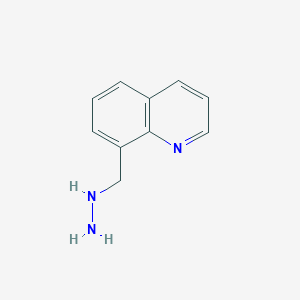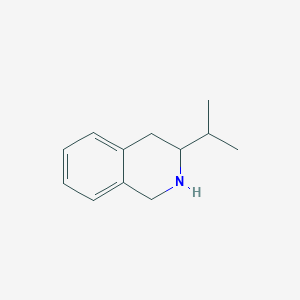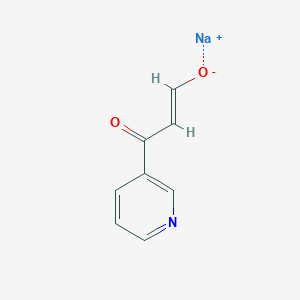
8-(Hydrazinylmethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Hydrazinylmethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydrazinylmethyl group at the 8th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydrazinylmethyl)quinoline typically involves the introduction of a hydrazinylmethyl group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 8-chloromethylquinoline
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions: 8-(Hydrazinylmethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Analytical Chemistry: Employed in the detection and quantification of metal ions due to its chelating properties.
Biology:
Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, which can be useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine:
Anticancer Activity: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Neuroprotection: Investigated for its neuroprotective effects in models of neurodegenerative diseases.
Industry:
Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 8-(Hydrazinylmethyl)quinoline involves its interaction with various molecular targets and pathways:
Metal Chelation: The compound can chelate metal ions, disrupting metal-dependent biological processes.
Enzyme Inhibition: Inhibits enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
DNA Intercalation: Intercalates into DNA, causing structural changes that can lead to cell death, particularly in cancer cells.
相似化合物的比较
8-(Hydrazinylmethyl)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:
8-Hydroxyquinoline: Known for its strong metal chelating properties and used in various applications, including as an antiseptic and in OLEDs.
8-Nitroquinoline: Exhibits potent antimicrobial activity and is used in the synthesis of other bioactive compounds.
8-Aminoquinoline: Used as a precursor for the synthesis of antimalarial drugs such as primaquine.
Uniqueness: this compound stands out due to its hydrazinylmethyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
64821-23-4 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
quinolin-8-ylmethylhydrazine |
InChI |
InChI=1S/C10H11N3/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6,13H,7,11H2 |
InChI 键 |
VYZOYRUFEYMNPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)CNN)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)


